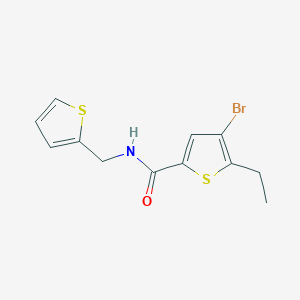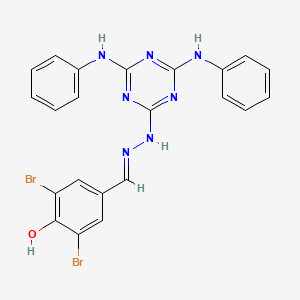![molecular formula C19H36N2O B6083272 [1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6083272.png)
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol, also known as CPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which has been implicated in a range of physiological and pathological processes.
作用機序
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The NOP receptor is involved in a range of physiological and pathological processes, including pain modulation, stress response, and drug addiction. By blocking the NOP receptor, this compound can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, suggesting potential applications in the treatment of drug addiction.
実験室実験の利点と制限
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol has several advantages for use in lab experiments. It is highly selective for the NOP receptor, which allows for precise modulation of this receptor without affecting other receptors. This compound is also relatively stable and can be administered orally, making it easy to use in animal models. However, there are also limitations to the use of this compound in lab experiments. Its effects may vary depending on the animal model used, and its long-term effects are not well understood.
将来の方向性
There are several future directions for research on [1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol. One area of interest is the potential use of this compound in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and administration of this compound for this application. Another area of interest is the potential use of this compound in the treatment of pain and anxiety in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further studies are needed to understand the long-term effects of this compound and its potential for tolerance and dependence.
合成法
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis starts with the reaction of 3-cyclopentylpropylamine with 4-piperidone, which yields 1-(3-cyclopentylpropyl)-4-piperidinone. This intermediate is then reacted with formaldehyde and hydrogen gas in the presence of a palladium catalyst to yield this compound.
科学的研究の応用
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of drugs of abuse.
特性
IUPAC Name |
[1-[1-(3-cyclopentylpropyl)piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O/c22-16-18-9-13-21(14-10-18)19-8-4-12-20(15-19)11-3-7-17-5-1-2-6-17/h17-19,22H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWVHAUVVJWNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCN2CCCC(C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)
![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6083228.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)
![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)

![N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6083248.png)

![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![5-(3-methoxyphenyl)-3-[2-(2-pyridinyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B6083267.png)
![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6083280.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B6083288.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6083302.png)
![N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide](/img/structure/B6083308.png)